An In-depth Technical Guide to the Chemical Properties and Stability of N-4-Benzoyl-5-fluorocytosine
An In-depth Technical Guide to the Chemical Properties and Stability of N-4-Benzoyl-5-fluorocytosine
Introduction
N-4-Benzoyl-5-fluorocytosine is a derivative of the well-known antifungal and chemotherapeutic prodrug, 5-fluorocytosine. The addition of a benzoyl group to the N-4 position of the 5-fluorocytosine core significantly alters its physicochemical properties, transforming it into a lipophilic entity with modified solubility and potential for altered biological activity and disposition. This guide provides a comprehensive overview of the chemical properties and stability of N-4-Benzoyl-5-fluorocytosine, offering insights for researchers and professionals in drug development and medicinal chemistry. It is important to note that while extensive data exists for the parent compound, 5-fluorocytosine, specific experimental data for N-4-Benzoyl-5-fluorocytosine is limited. Therefore, this guide synthesizes available information on related compounds to provide a robust, inferred profile of the target molecule.
Chemical and Physical Properties
The introduction of the benzoyl moiety is expected to significantly influence the physicochemical properties of 5-fluorocytosine. The following table summarizes the known properties of the parent compound and provides predicted properties for N-4-Benzoyl-5-fluorocytosine based on the structural modifications.
| Property | 5-Fluorocytosine | N-4-Benzoyl-5-fluorocytosine (Predicted/Inferred) | Rationale for Prediction |
| Molecular Formula | C₄H₄FN₃O | C₁₁H₈FN₃O₂ | Addition of a C₇H₄O benzoyl group. |
| Molecular Weight | 129.09 g/mol | 233.20 g/mol | Sum of the atomic weights of the constituent atoms. |
| Appearance | White to off-white crystalline powder | White to off-white crystalline solid | Expected to be a solid at room temperature, similar to related compounds. |
| Melting Point | 295-297 °C (decomposes)[1] | >200 °C (with potential decomposition) | The larger, more rigid structure may lead to a high melting point, but the amide bond could be a point of thermal instability. |
| Solubility | Slightly soluble in water (1.5 g/100 mL at 25°C)[2]; Soluble in DMSO (~0.2 mg/mL) | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Chloroform) | The lipophilic benzoyl group will decrease aqueous solubility and increase solubility in organic solvents. |
| pKa | ~3.4 (for the protonated N3) | ~2-3 | The electron-withdrawing benzoyl group is expected to increase the acidity of the N3 proton, lowering the pKa. |
| LogP | -0.8 | >1.0 | The addition of the aromatic benzoyl group will significantly increase the octanol-water partition coefficient. |
| UV-Vis λmax | 239, 278 nm in aqueous solution | Shift to longer wavelengths (e.g., ~260-270 nm and ~300-310 nm) | N-acylation of cytosine derivatives typically causes a bathochromic (red) shift in the UV absorption maxima[3][4]. |
Synthesis and Purification
A plausible synthetic route to N-4-Benzoyl-5-fluorocytosine involves the direct acylation of 5-fluorocytosine with benzoyl chloride. This approach is based on established methods for the N-acylation of cytosine and its derivatives[5].
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for N-4-Benzoyl-5-fluorocytosine.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-fluorocytosine (1 equivalent) in anhydrous pyridine.
-
Acylation: Cool the suspension to 0°C in an ice bath. Add benzoyl chloride (1.1 equivalents) dropwise with vigorous stirring.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., dichloromethane:methanol, 9:1 v/v).
-
Workup: Once the reaction is complete, carefully quench the reaction by adding cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Washing: Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution to remove any unreacted benzoyl chloride and benzoic acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of a suitable solvent system (e.g., hexane:ethyl acetate or dichloromethane:methanol) to yield pure N-4-Benzoyl-5-fluorocytosine.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
-
Aromatic Protons (Benzoyl Group): A multiplet in the range of δ 7.4-8.0 ppm corresponding to the five protons of the phenyl ring.
-
H6 Proton (Pyrimidine Ring): A doublet in the range of δ 7.8-8.2 ppm, coupled to the fluorine atom at position 5.
-
Amide and Imine Protons: Broad singlets corresponding to the N-H protons, which may be exchangeable with D₂O. Their chemical shifts can vary depending on the solvent and concentration. A ¹H NMR spectrum of 5-fluorocytosine is available for comparison[6].
¹³C NMR Spectroscopy
-
Carbonyl Carbon (Benzoyl): A resonance around δ 165-170 ppm.
-
Carbonyl Carbon (C2 of Pyrimidine): A resonance around δ 155-160 ppm.
-
C4 of Pyrimidine: A resonance shifted downfield compared to 5-fluorocytosine due to the deshielding effect of the benzoyl group, likely in the range of δ 160-165 ppm.
-
C5 of Pyrimidine: A doublet due to coupling with the fluorine atom, expected in the region of δ 135-145 ppm.
-
C6 of Pyrimidine: A resonance in the region of δ 140-150 ppm.
-
Aromatic Carbons (Benzoyl): Resonances in the range of δ 128-135 ppm.
Infrared (IR) Spectroscopy
-
N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹.
-
C=O Stretching (Amide and Pyrimidine): Strong, distinct absorption bands in the region of 1650-1750 cm⁻¹.
-
C=C and C=N Stretching: Absorptions in the region of 1500-1650 cm⁻¹.
-
C-F Stretching: A strong absorption in the region of 1200-1250 cm⁻¹.
Mass Spectrometry
The fragmentation pattern in mass spectrometry will be crucial for structural confirmation.
Caption: Predicted mass fragmentation pathway of N-4-Benzoyl-5-fluorocytosine.
The primary fragmentation is expected to be the cleavage of the amide bond, leading to the formation of a benzoyl cation (m/z 105) and a protonated 5-fluorocytosine radical cation (m/z 129). The benzoyl cation can further lose carbon monoxide to give a phenyl cation (m/z 77).
Stability and Degradation
The stability of N-4-Benzoyl-5-fluorocytosine is a critical parameter for its handling, storage, and biological activity. The primary point of lability is the N-4-benzoyl amide bond.
pH-Dependent Hydrolysis
The N-benzoyl group is susceptible to hydrolysis, particularly under basic conditions. The rate of hydrolysis is expected to be significantly faster in alkaline solutions compared to neutral or acidic conditions. This lability is a key feature of its potential as a prodrug, allowing for the release of the active 5-fluorocytosine. N-acylated cytosine derivatives have been shown to be more susceptible to hydrolysis than the parent cytosine[3][4].
Thermal Stability
As indicated by the predicted melting point, the compound is likely to be thermally stable at ambient temperatures. However, at elevated temperatures, decomposition may occur, potentially involving the cleavage of the amide bond.
Photostability
5-fluorocytosine itself should be protected from light[2]. It is reasonable to assume that N-4-Benzoyl-5-fluorocytosine would also exhibit some degree of photosensitivity, and therefore, it should be stored in light-resistant containers.
Predicted Degradation Pathway
Caption: Predicted degradation and metabolic pathway of N-4-Benzoyl-5-fluorocytosine.
The primary degradation product upon hydrolysis is 5-fluorocytosine and benzoic acid. In a biological system, 5-fluorocytosine can be further metabolized by cytosine deaminase to the active anticancer agent, 5-fluorouracil[7].
Analytical Methodologies
A robust analytical method is essential for the quantification and purity assessment of N-4-Benzoyl-5-fluorocytosine. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is proposed.
Proposed HPLC Method
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Provides good retention and separation of moderately polar to nonpolar compounds. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A gradient elution will likely be necessary to achieve good peak shape and resolution from potential impurities and degradants. Formic acid aids in protonation and improves peak shape. |
| Gradient | Start with a low percentage of B, increasing to a high percentage over 15-20 minutes. | To elute the more lipophilic N-4-Benzoyl-5-fluorocytosine after the more polar 5-fluorocytosine. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at ~265 nm and ~305 nm | Based on the predicted bathochromic shift of the UV maxima upon N-acylation. A diode array detector would be ideal for method development[8][9]. |
| Injection Volume | 10-20 µL | Standard injection volume. |
| Column Temperature | 25-30 °C | To ensure reproducible retention times. |
Method Validation Considerations
The proposed HPLC method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness, to ensure its suitability for its intended purpose.
Prodrug Potential and Biological Conversion
N-4-Benzoyl-5-fluorocytosine is a prime candidate for a prodrug of 5-fluorocytosine and, ultimately, 5-fluorouracil. The benzoyl group masks the polar N-4 amino group, increasing lipophilicity, which could enhance membrane permeability and alter the pharmacokinetic profile.
The conversion to the active drug likely involves a two-step enzymatic process:
-
Hydrolysis of the N-benzoyl group: This could be catalyzed by non-specific hydrolases or amidases present in the body to release 5-fluorocytosine.
-
Deamination of 5-fluorocytosine: The released 5-fluorocytosine can then be converted to 5-fluorouracil by cytosine deaminase, an enzyme found in some microbes and used in gene-directed enzyme prodrug therapy (GDEPT).
Conclusion
N-4-Benzoyl-5-fluorocytosine represents a lipophilic derivative of 5-fluorocytosine with distinct chemical and physical properties. While specific experimental data is limited, a comprehensive understanding of its characteristics can be inferred from related compounds. Its synthesis is achievable through standard acylation procedures, and its analysis can be performed using reverse-phase HPLC. The key feature of this molecule is the lability of the N-benzoyl group, which dictates its stability and underpins its potential as a prodrug. Further research is warranted to experimentally validate the predicted properties and to fully explore the therapeutic potential of N-4-Benzoyl-5-fluorocytosine.
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